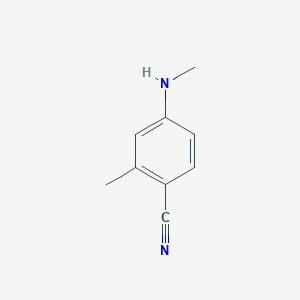

2-Methyl-4-(methylamino)benzonitrile

Description

Contextualization within Aromatic Nitrile Systems

Benzonitrile (B105546), a molecule consisting of a benzene (B151609) ring attached to a nitrile (-C≡N) group, serves as the parent structure for a wide array of aromatic nitriles. sigmaaldrich.comnih.gov These compounds are characterized by the unique electronic properties conferred by the nitrile group, which is a strong electron-withdrawing group. This property significantly influences the reactivity of the aromatic ring. Aromatic nitriles are key intermediates in the synthesis of numerous organic compounds, including pharmaceuticals, agrochemicals, and dyes. uspto.gov The nitrile group itself can be converted into various other functional groups, such as carboxylic acids, amides, and amines, further highlighting the versatility of this class of compounds.

Significance of Substituted Benzonitriles in Organic Chemistry Research

The strategic placement of various substituents on the benzonitrile ring allows for the fine-tuning of the molecule's physical, chemical, and biological properties. This has made substituted benzonitriles a focal point of extensive research. For instance, the introduction of substituents can alter the reactivity of the nitrile group or the aromatic ring, enabling a wide range of chemical transformations.

A notable example of the importance of substituted benzonitriles is the use of 4-fluoro-2-methylbenzonitrile (B118529) as a key intermediate in the synthesis of the antidiabetic drug Trelagliptin. uspto.gov In the synthesis, the benzonitrile derivative undergoes further reactions to construct the final complex molecular structure of the drug. uspto.gov This illustrates how specifically substituted benzonitriles serve as crucial building blocks in the development of modern pharmaceuticals. The preparation of these intermediates often involves multi-step syntheses, starting from correspondingly substituted benzoic acids or other precursors.

Overview of Academic Interest in Aromatic Amines and Nitriles

The combination of amine and nitrile functionalities on an aromatic ring creates a molecule with diverse chemical reactivity. Aromatic amines are themselves a cornerstone of synthetic chemistry, widely used in the production of dyes, polymers, and pharmaceuticals. The amino group can act as a nucleophile or a directing group in electrophilic aromatic substitution, while the nitrile group provides a site for nucleophilic attack or can be transformed into other functional groups.

The interplay between these two groups in a single molecule, such as in aminobenzonitriles, opens up numerous possibilities for the synthesis of complex heterocyclic compounds and other advanced molecular architectures. The academic interest in these structures is driven by the potential to discover new reaction methodologies and to synthesize novel compounds with interesting biological activities.

Research Landscape of 2-Methyl-4-(methylamino)benzonitrile and Related Structures

The specific compound, this compound, is a substituted benzonitrile that has garnered interest primarily as a chemical intermediate. Its molecular structure, featuring a nitrile group, a methyl group, and a secondary amine, makes it a valuable building block for the synthesis of more complex molecules.

While detailed academic studies focusing solely on this compound are not widely available in peer-reviewed literature, its presence in the catalogs of chemical suppliers and its inclusion in patent literature indicate its utility in synthetic chemistry. Patents in the field of medicinal chemistry often list compounds like this as intermediates in the synthesis of new chemical entities being investigated for therapeutic properties. The structural motifs present in this compound are relevant to the development of various biologically active compounds.

The research landscape for this compound is therefore primarily defined by its application in synthetic programs, likely within industrial research and development settings, rather than extensive academic investigation of its own properties. Related structures, such as other substituted aminobenzonitriles, are actively being explored for their potential in creating novel materials and pharmaceutical agents.

Structure

3D Structure

Properties

Molecular Formula |

C9H10N2 |

|---|---|

Molecular Weight |

146.19 g/mol |

IUPAC Name |

2-methyl-4-(methylamino)benzonitrile |

InChI |

InChI=1S/C9H10N2/c1-7-5-9(11-2)4-3-8(7)6-10/h3-5,11H,1-2H3 |

InChI Key |

NSSUODPEYZTEJE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)NC)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Strategies for the Construction of the Benzonitrile (B105546) Core

The benzonitrile moiety is a common structural motif, and numerous methods have been developed for its synthesis. These strategies often begin with readily available aromatic precursors.

One classical method involves the dehydration of primary amides. For instance, benzamide (B126) can be converted to benzonitrile through thermal dehydration, a reaction first reported in 1844. sciencemadness.org Modern variations of this approach utilize dehydrating agents like ammonium (B1175870) sulphamate, which reacts with amides upon heating to yield the corresponding nitrile. youtube.com The reaction proceeds in two stages: an initial reaction at 150-160°C to form an N-benzoylsulphamate intermediate, followed by decomposition at temperatures above 190°C to yield benzonitrile. youtube.com

Another significant pathway is the oxidation of benzylic compounds. Benzylic alcohols can be directly converted to aryl nitriles in a copper-catalyzed aerobic oxidation using aqueous ammonia (B1221849) as the nitrogen source. rsc.org Similarly, benzylamine (B48309) can undergo catalytic oxidation to form benzonitrile using a cupric ion/nitrogen base complex catalyst in the presence of oxygen. google.com The ammoxidation of toluene (B28343), where toluene, ammonia, and air are reacted over a catalyst at high temperatures (300-500°C), also provides a direct route to benzonitrile. google.com

More recent and versatile methods have also been developed. A three-step strategy allows for the conversion of pyridines into benzonitriles. This process involves pyridine (B92270) N-oxidation, followed by photochemical deconstruction in the presence of an amine to form a nitrile-containing butadiene, which then undergoes a Diels-Alder cycloaddition to construct the benzonitrile ring. bris.ac.uk This method offers a powerful tool for late-stage functionalization and provides a retrosynthetic link between pyridine and benzonitrile structures. bris.ac.uk

Below is a table summarizing various methods for benzonitrile core construction.

Table 1: Selected Synthetic Strategies for the Benzonitrile Core| Starting Material | Reagents/Conditions | Key Features |

|---|---|---|

| Benzamide | Ammonium Sulphamate, Heat (190-200°C) | Classical dehydration method. youtube.com |

| Benzoic Acid / Ammonia | Thermal Dehydration | Historical method involving dehydration of ammonium benzoate. sciencemadness.org |

| Benzylic Alcohols | Cu Catalyst, NH₃(aq.), O₂ | Direct conversion under aerobic conditions. rsc.org |

| Toluene | NH₃, Air, Catalyst, Heat (300-500°C) | Industrial ammoxidation process. google.com |

| Pyridines | 1. N-oxidation 2. Photolysis, Amine 3. Diels-Alder | Modern, multi-step strategy for complex derivatives. bris.ac.uk |

| Aryl Halides | KCN, Pd or Ni catalyst (Rosenmund-von Braun) | Classic cyanation method (not detailed in initial results). |

| Phenylacetic Acid Derivatives | Copper Reagent, Acetonitrile (B52724), O₂ | Acetonitrile serves as both solvent and cyano source. google.com |

Approaches for Introducing Methyl and Methylamino Moieties

The introduction of the methyl group at the C2 position and the methylamino group at the C4 position relative to the nitrile requires regioselective control. These groups can be introduced onto a pre-formed benzonitrile ring through electrophilic or nucleophilic substitution reactions, or they can be present on the starting materials prior to the formation of the nitrile group. The synthesis of the N-methylamino group is particularly nuanced, often requiring methods that prevent over-methylation to the dimethylamino group.

Amination reactions are crucial for installing the nitrogen-containing substituent onto the aromatic ring. These reactions typically involve the formation of a carbon-nitrogen bond between an aryl precursor and an amine source.

Achieving selective mono-N-methylation of a primary aromatic amine is a significant challenge in organic synthesis, as the reaction can easily proceed to form the di-methylated product. rsc.org Several modern catalytic systems have been developed to address this.

One approach utilizes methanol (B129727) as a methylating agent in a "borrowing-hydrogen" mechanism. Ruthenium-based pincer catalysts, such as RuHCl(CO)(PNHP), have proven effective for the selective monomethylation of various aromatic amines with methanol, achieving high yields at 150°C with low catalyst loading. organic-chemistry.orgacs.org Heterogeneous nickel nanoparticle catalysts (e.g., Ni/ZnAlOx) have also been employed for this transformation, providing good to excellent yields of mono-N-methylated amines. rsc.org

Transition-metal-free methods offer a greener alternative. For example, a simple procedure using formaldehyde (B43269) as both the reductant and the carbon source can achieve N-methylation of anilines, particularly those with electron-donating substituents. nih.gov

Table 2: Comparison of Mono-N-Methylation Techniques for Aromatic Amines

| Catalyst System | Methylating Agent | Key Advantages | Typical Conditions |

|---|---|---|---|

| RuHCl(CO)(PNHP) | Methanol | High selectivity, low catalyst loading (0.02–0.1 mol%). organic-chemistry.orgacs.org | 150°C, KOtBu base. organic-chemistry.org |

| Ni/ZnAlOx | Methanol | Heterogeneous catalyst, good yields (75-97%). rsc.org | 160–180°C. rsc.org |

| None (Metal-Free) | Formaldehyde | Avoids transition metals, simple procedure. nih.gov | Reaction with formaldehyde. nih.gov |

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orglibretexts.org This reaction has become a standard method in both academic and industrial settings for synthesizing aryl amines from aryl halides or pseudohalides (like triflates and tosylates) and an amine. nih.govuwindsor.ca

The reaction's success stems from the development of sophisticated phosphine (B1218219) ligands that facilitate the catalytic cycle, which generally involves oxidative addition of the aryl halide to a Pd(0) complex, amine coordination and deprotonation, and reductive elimination to form the C-N bond and regenerate the catalyst. libretexts.org The choice of ligand is critical, with sterically hindered and electron-rich ligands often providing the best results. researchgate.netacs.org The reaction is highly general, tolerating a wide range of functional groups on both the aryl partner and the amine. nih.govresearchgate.net For the synthesis of a methylamino arene, methylamine (B109427) itself or a suitable surrogate can be used as the nucleophile. acs.org

Table 3: Key Components in Buchwald-Hartwig Amination

| Component | Role | Examples |

|---|---|---|

| Palladium Precursor | Source of the active Pd(0) catalyst. | Pd₂(dba)₃, Pd(OAc)₂, Pd-NHC precatalysts. uwindsor.caacs.orgorganic-chemistry.org |

| Ligand | Stabilizes Pd, facilitates oxidative addition and reductive elimination. | BINAP, DPPF, BrettPhos, tBuXPhos, NHCs. wikipedia.orgacs.orgacs.org |

| Base | Deprotonates the amine, facilitates the catalytic cycle. | t-BuONa, K₃PO₄, Cs₂CO₃. uwindsor.caacs.org |

| Aryl Electrophile | The aromatic component with a leaving group. | Aryl bromides, chlorides, iodides, triflates, tosylates. researchgate.netacs.orgacs.org |

The Ullmann condensation, and specifically the Goldberg reaction for C-N bond formation, is a classical copper-promoted cross-coupling of an aryl halide with an amine. wikipedia.orgmdpi.com Traditionally, these reactions required harsh conditions, such as high temperatures (often over 200°C) and stoichiometric amounts of copper. wikipedia.org

Modern advancements have led to the development of milder, more efficient catalytic systems. These often involve the use of soluble copper(I) salts (e.g., CuI) in combination with various chelating ligands, such as diamines or β-diketones. wikipedia.orgnih.gov These improved conditions allow the reaction to proceed at lower temperatures with catalytic amounts of copper. The generally accepted mechanism involves the oxidative addition of the aryl halide to a Cu(I) species, followed by reductive elimination from a Cu(III) intermediate to form the desired N-arylated product. wikipedia.orgmdpi.commdpi.com While often requiring more forcing conditions than palladium-catalyzed methods, copper-catalyzed aminations remain a valuable tool, especially for certain substrates. wikipedia.org

Table 4: Evolution of Copper-Catalyzed N-Arylation (Ullmann-Goldberg)

| Catalyst System | Conditions | Key Features |

|---|---|---|

| Stoichiometric Copper Powder | High Temperature (>210°C) | Original Ullmann conditions, harsh, limited scope. wikipedia.orgmdpi.com |

| CuI / Phenanthroline | Elevated Temperature | Early catalytic system, improved over stoichiometric copper. wikipedia.org |

| Cu₂O / Ligand | 90-120°C | Effective for coupling with ammonia and various amines. mdpi.com |

| Cu(OAc)₂ / Ligand | Mild to Elevated Temp. | Used for coupling enaminones with nitriles. orgsyn.org |

To circumvent the cost and potential toxicity associated with transition metals, metal-free methods for C-N bond formation and methylation have been developed. A notable example is the selective synthesis of mono-N-methyl aromatic amines from aromatic nitroso compounds. acs.orgacs.org

In this reaction, an aromatic nitroso compound reacts with methylboronic acid, promoted by a phosphite (B83602) reagent like triethylphosphite. acs.org The reaction proceeds efficiently under neutral, environmentally benign conditions without the need for strong bases or external reductants. acs.org A key advantage of this method is its high selectivity for the mono-methylated product, avoiding the over-methylation often seen in other procedures. acs.orgacs.org This approach provides a valuable alternative to metal-catalyzed routes for installing the N-methylamino group.

Table 5: Transition Metal-Free Mono-N-Methylation of Nitrosoarenes acs.org

| Nitrosoarene Substrate | Product | Yield (%) |

|---|---|---|

| 1-Methyl-4-nitrosobenzene | N,4-Dimethylaniline | 71 |

| 1-Methoxy-4-nitrosobenzene | 4-Methoxy-N-methylaniline | 75 |

| 2-Nitroso-1,1'-biphenyl | N-Methyl-[1,1'-biphenyl]-2-amine | 70 |

Conditions: Methylboronic acid, P(OEt)₃, room temperature.

Nitrile Group Introduction Methodologies

The introduction of a nitrile (-C≡N) group onto an aromatic ring is a fundamental transformation in organic synthesis, offering a gateway to numerous other functional groups. acs.orgnumberanalytics.com Several established and modern methods are applicable for the synthesis of benzonitriles, which could be adapted for the preparation of 2-Methyl-4-(methylamino)benzonitrile precursors.

Key methodologies include:

Sandmeyer Reaction : This classic method involves the conversion of a primary aromatic amine to a diazonium salt, which is then treated with a cyanide salt, typically copper(I) cyanide, to yield the aryl nitrile. acs.org However, the synthesis of diazonium salts can be challenging with sensitive functional groups due to the required oxidative and highly acidic conditions. acs.org

Rosenmund-von Braun Reaction : This reaction involves the direct cyanation of an aryl halide with copper(I) cyanide, usually at elevated temperatures between 150 and 250 °C. acs.orgwikipedia.org

Dehydration of Amides or Oximes : Primary amides can be dehydrated to form nitriles using various dehydrating agents. numberanalytics.com Similarly, aldehydes can be converted to aldoximes, which are then dehydrated to yield nitriles. wikipedia.orggoogle.com For instance, 4-fluoro-2-methylbenzaldehyde (B1304903) can be reacted with hydroxylamine (B1172632) hydrochloride to form 4-fluoro-2-methylbenzaldoxime, which is subsequently dehydrated using reagents like sodium bisulphate monohydrate to produce 4-fluoro-2-methylbenzonitrile (B118529). google.com

Deaminative Cyanation of Anilines : A more recent approach allows for the direct deaminative cyanation of anilines. acs.org This process uses aryl diazonium salts as fleeting intermediates and leverages the kinetic stability of nitrate (B79036) and copper cyanide to facilitate the reaction, offering a potentially safer and more direct route. acs.org

A comparison of common nitrile introduction methods is presented below.

| Method | Starting Material | Key Reagents | General Conditions | Reference |

|---|---|---|---|---|

| Sandmeyer Reaction | Aniline derivative | NaNO₂, Acid (e.g., HCl), CuCN | Low temperature diazotization, then reaction with CuCN | acs.org |

| Rosenmund-von Braun | Aryl Halide | CuCN | High temperature (150-250 °C) | acs.orgwikipedia.org |

| From Aldoximes | Aldehyde | 1. Hydroxylamine (NH₂OH) 2. Dehydrating agent (e.g., NaHSO₄·H₂O) | Two steps: oxime formation then dehydration with heating | google.com |

| Deaminative Cyanation | Aniline derivative | Iron nitrate, Cu(I) cyanide | In-situ diazotization and cyanation | acs.org |

Regioselective Functionalization Strategies (e.g., Methyl Group Introduction)

The specific substitution pattern of this compound, with methyl and methylamino groups at positions 2 and 4 respectively, necessitates a regioselective approach. Rather than introducing the methyl group onto a pre-formed aminobenzonitrile core, synthetic strategies typically rely on precursors that already contain the methyl group in the desired position.

A practical strategy involves starting with a molecule such as 4-fluoro-2-methylbenzonitrile . ossila.com In this intermediate, the methyl group is already fixed at the C-2 position. The fluorine atom at C-4 serves as a leaving group, which can be subsequently displaced by methylamine via a nucleophilic aromatic substitution reaction to install the methylamino group and yield the final product. This approach ensures the correct placement of both the methyl and methylamino substituents. The synthesis of 4-fluoro-2-methylbenzonitrile itself can start from 4-fluoro-2-methylbenzaldehyde. google.com

Precursor Chemistry and Reaction Optimization

The synthesis of this compound relies on carefully selected precursors and optimized reaction conditions to ensure high yield and purity.

A key precursor is 4-fluoro-2-methylbenzonitrile . google.comossila.com Its preparation can be optimized as follows:

Oxime Formation : 4-Fluoro-2-methylbenzaldehyde is reacted with hydroxylamine hydrochloride. The use of a base like N,N-diisopropylethylamine in a solvent such as ethanol (B145695) at room temperature (20-25 °C) efficiently produces 4-fluoro-2-methylbenzaldoxime. google.com

Dehydration to Nitrile : The conversion of the oxime to the nitrile is achieved through dehydration. While various reagents can be used, sodium bisulphate monohydrate in a solvent like toluene is effective. google.com The reaction is typically carried out at an elevated temperature of about 110-115 °C. google.com

The final step is the nucleophilic aromatic substitution of 4-fluoro-2-methylbenzonitrile with methylamine. This type of ammonolysis reaction is often performed in a sealed vessel at elevated temperatures (e.g., 120 °C) to facilitate the substitution of the fluoro group with the methylamino group. google.com

The table below outlines a plausible optimized synthetic pathway from a common precursor.

| Step | Reactant | Reagents | Solvent | Temperature | Product | Reference |

|---|---|---|---|---|---|---|

| 1 | 4-Fluoro-2-methylbenzaldehyde | Hydroxylamine hydrochloride, N,N-diisopropylethylamine | Ethanol | 20-25 °C | 4-Fluoro-2-methylbenzaldoxime | google.com |

| 2 | 4-Fluoro-2-methylbenzaldoxime | Sodium bisulphate monohydrate | Toluene | 110-115 °C | 4-Fluoro-2-methylbenzonitrile | google.com |

| 3 | 4-Fluoro-2-methylbenzonitrile | Methylamine | Ethanol (example solvent) | ~120 °C (sealed vessel) | This compound | google.com |

Derivatization Pathways and Functionalization Strategies

The structure of this compound offers multiple sites for further chemical modification, enabling the synthesis of a diverse range of derivatives.

Introduction of Additional Functionalities via the Methylamino Group (e.g., Nucleophilic Substitution)

The secondary amine of the methylamino group is a reactive handle for introducing new functionalities. The nitrogen atom possesses a lone pair of electrons, making it nucleophilic, and the N-H bond can be functionalized.

Acylation : The amine can be acylated using reagents like fluorinated anhydrides (e.g., pentafluoropropionic anhydride) or acid chlorides. jfda-online.com This reaction converts the secondary amine into an amide, which can alter the molecule's electronic properties and steric profile. Derivatization with chiral reagents can be used to create diastereomers for enantiomeric separation. jfda-online.com

Silylation : Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen on the nitrogen with a trimethylsilyl (B98337) (TMS) group. nih.gov This is a common technique to increase the volatility and thermal stability of compounds for analysis by gas chromatography. nih.gov

Nucleophilic Aromatic Substitution : The methylamino group itself can act as a nucleophile in substitution reactions. For example, it can displace leaving groups on other aromatic or heterocyclic rings to form more complex structures. rsc.org

Functionalization at the Benzonitrile Nitrile Group (e.g., Hydrolysis to Carboxylic Acids or Amides)

The cyano group is a versatile precursor to carboxylic acids and amides. numberanalytics.comebsco.com

Hydrolysis to Carboxylic Acids : Complete hydrolysis of the nitrile group to a carboxylic acid can be achieved by heating the compound under reflux with either an aqueous acid (like HCl) or a base (like NaOH). chemistrysteps.comlibretexts.orglibretexts.org Acidic hydrolysis directly yields the free carboxylic acid, 2-methyl-4-(methylamino)benzoic acid. libretexts.org Basic hydrolysis initially forms the carboxylate salt, which must be subsequently acidified to produce the free carboxylic acid. chemistrysteps.comlibretexts.org

Partial Hydrolysis to Amides : The hydrolysis of a nitrile proceeds through an amide intermediate. chemistrysteps.comchemistrysteps.com Under carefully controlled, milder conditions, the reaction can be stopped at the amide stage to yield 2-methyl-4-(methylamino)benzamide. libretexts.org Methods to favor amide formation include using specific acid mixtures or employing tert-butanol (B103910) as a solvent. chemistrysteps.com An improved method for the selective hydration of nitriles to amides uses N,N-disubstituted hydroxylamine in water, which can reduce reaction times and improve yields. researchgate.net

The table summarizes the conditions for nitrile group transformations.

| Transformation | Product | Conditions | Key Reagents | Reference |

|---|---|---|---|---|

| Full Hydrolysis | Carboxylic Acid | Heating under reflux | Aqueous Acid (e.g., H₂SO₄, HCl) or Base (e.g., NaOH) | chemistrysteps.comlibretexts.orglibretexts.org |

| Partial Hydrolysis | Amide | Milder/controlled conditions | TFA/AcOH-H₂SO₄ mixture; N,N-disubstituted hydroxylamine | chemistrysteps.comresearchgate.net |

Synthesis of Complex Analogues (e.g., Ferrocene-Conjugated Methylaminobenzonitriles)

The synthesis of complex organometallic analogues, such as those containing a ferrocene (B1249389) unit, can be achieved by leveraging the reactivity of both the benzonitrile and ferrocene moieties. Ferrocene is an aromatic and highly stable organometallic compound that can be incorporated into other molecular frameworks. magritek.com

A potential strategy for creating a ferrocene-conjugated methylaminobenzonitrile could involve:

Functionalization of the Benzonitrile : Introduce a reactive group onto the this compound structure that is suitable for coupling with ferrocene. For example, an alkyne group could be installed.

Synthesis of a Ferrocene Reagent : Prepare a complementary ferrocene derivative, such as ferrocenylmethylazide. mdpi.com

Coupling Reaction : The two functionalized fragments can be joined using a "click chemistry" approach, such as a copper-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.com This reaction would form a stable triazole ring linking the ferrocene and benzonitrile units.

Alternatively, direct coupling methods could be explored. For instance, the reaction of ferrocene with molecules containing a p-hydroxybenzyl alcohol moiety in the presence of a Lewis acid catalyst like indium(III) chloride (InCl₃) has been shown to produce ferrocenyl phenol (B47542) derivatives. nih.gov A similar strategy could potentially be adapted to link ferrocene to a suitably functionalized benzonitrile derivative.

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying functional groups and obtaining a unique "molecular fingerprint."

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its chemical bonds. The resulting spectrum provides a detailed profile of the functional groups present. For 2-Methyl-4-(methylamino)benzonitrile, the key vibrational modes can be predicted by examining the spectra of analogous compounds such as 2-amino-4-methyl benzonitrile (B105546) and other substituted benzonitriles. rsc.orgchemicalbook.com

The nitrile (C≡N) stretching vibration is a particularly characteristic and strong absorption, typically appearing in the region of 2240-2220 cm⁻¹. The electronic nature of the substituents on the benzene (B151609) ring can influence the exact position of this band. The secondary amine (N-H) group will exhibit a stretching vibration in the range of 3500-3300 cm⁻¹, which is often a sharp to broad band depending on the extent of hydrogen bonding. The C-N stretching of the methylamino group would be expected in the 1350-1250 cm⁻¹ region.

Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups will appear just below 3000 cm⁻¹. The aromatic ring itself will produce characteristic absorptions in the 1600-1450 cm⁻¹ region due to C=C stretching vibrations. Fingerprint region bands below 1400 cm⁻¹ will arise from various bending and stretching vibrations, providing a unique pattern for the molecule.

Table 1: Predicted FTIR Vibrational Frequencies for this compound Based on Analogous Compounds

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Nitrile (C≡N) | Stretching | 2240 - 2220 |

| Secondary Amine (N-H) | Stretching | 3500 - 3300 |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H (Methyl) | Stretching | < 3000 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| C-N (Methylamino) | Stretching | 1350 - 1250 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, as it relies on the scattering of light and is particularly sensitive to non-polar bonds. In the case of this compound, the C≡N stretching vibration is expected to produce a strong and sharp signal in the Raman spectrum, often with a higher intensity than in the corresponding FTIR spectrum.

The symmetric vibrations of the benzene ring are also typically strong in Raman spectra. For instance, the ring breathing mode of benzonitrile is observed around 1003 cm⁻¹. sigmaaldrich.com The presence of the methyl and methylamino substituents will influence the exact position and intensity of these ring modes. The aliphatic C-H stretching vibrations of the methyl groups will also be clearly visible. A comprehensive analysis of the Raman spectrum of 2-amino-4-methyl benzonitrile has been performed, providing a solid foundation for the assignment of vibrational modes in the target compound. sigmaaldrich.cn

Table 2: Predicted Raman Active Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Nitrile (C≡N) | Stretching | 2240 - 2220 |

| Aromatic Ring | Breathing Mode | ~1000 |

| Aliphatic C-H (Methyl) | Stretching | ~2900 |

| Aromatic C-H | Stretching | ~3050 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled technique for determining the precise connectivity and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, we can predict the chemical shifts by considering the electronic effects of the substituents on the benzene ring.

The protons of the methyl group attached to the ring (at position 2) would likely appear as a singlet at around 2.3-2.5 ppm. The protons of the methyl group of the methylamino substituent would also be a singlet, likely in the region of 2.8-3.0 ppm. The proton attached to the nitrogen (N-H) would give a signal that can vary in chemical shift depending on the solvent and concentration, but it is expected to be in the range of 3.5-4.5 ppm.

The aromatic protons will show a more complex pattern due to their coupling with each other. The proton at position 3, being ortho to the methyl group and meta to the methylamino group, would likely be a doublet. The proton at position 5, ortho to the methylamino group and meta to the methyl group, would also be a doublet. The proton at position 6, ortho to the nitrile group and meta to the methyl group, would likely be a singlet or a narrow doublet. The exact chemical shifts can be estimated by analyzing data from similar compounds like 2-methylbenzonitrile and 4-(methylamino)benzonitrile (B1588828). sigmaaldrich.comrsc.org

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-CH₃ | 2.3 - 2.5 | Singlet |

| N-CH₃ | 2.8 - 3.0 | Singlet |

| N-H | 3.5 - 4.5 | Singlet (broad) |

| Aromatic-H (position 3) | ~6.5 - 6.7 | Doublet |

| Aromatic-H (position 5) | ~6.6 - 6.8 | Doublet |

| Aromatic-H (position 6) | ~7.3 - 7.5 | Singlet/Doublet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their electronic environment. The nitrile carbon (C≡N) is expected to have a chemical shift in the range of 115-120 ppm. The quaternary carbon to which the nitrile is attached (C1) will be in a similar region.

The carbon of the aromatic methyl group will appear at a characteristic upfield position, around 20-22 ppm. The carbon of the N-methyl group will be found further downfield, likely in the 30-35 ppm range. The aromatic carbons will have shifts determined by the substituent effects. The carbon attached to the methylamino group (C4) will be significantly shielded and appear upfield, while the carbon attached to the methyl group (C2) will also be influenced. By analyzing the ¹³C NMR data of 2-methylbenzonitrile and 4-(methylamino)benzonitrile, a reasonable prediction of the spectrum can be made. sigmaaldrich.comrsc.org

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic-CH₃ | 20 - 22 |

| N-CH₃ | 30 - 35 |

| C1 (ipso-CN) | ~110 - 115 |

| C2 (ipso-CH₃) | ~140 - 145 |

| C3 | ~115 - 120 |

| C4 (ipso-NHCH₃) | ~150 - 155 |

| C5 | ~110 - 115 |

| C6 | ~130 - 135 |

| C≡N | 115 - 120 |

Nitrogen-15 Cross-Polarization/Magic Angle Spinning (¹⁵N CP/MAS NMR)

¹⁵N NMR spectroscopy provides direct information about the nitrogen atoms in a molecule. Due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N nucleus, techniques like Cross-Polarization/Magic Angle Spinning (CP/MAS) are often employed for solid-state samples to enhance sensitivity.

For this compound, two distinct nitrogen signals are expected. The nitrile nitrogen (in the -C≡N group) typically resonates in the range of -140 to -90 ppm relative to nitromethane. The amine nitrogen (in the -NHCH₃ group) would appear in a different region, generally between -320 and -280 ppm. The exact chemical shifts are sensitive to the local electronic structure and intermolecular interactions in the solid state. While specific data for this compound is not available, these ranges provide a good estimate of where the signals would be expected. science-and-fun.de

Table 5: Predicted ¹⁵N NMR Chemical Shifts for this compound

| Nitrogen | Predicted Chemical Shift (δ, ppm vs. CH₃NO₂) |

| Nitrile (-C≡N) | -140 to -90 |

| Amine (-NHCH₃) | -320 to -280 |

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, which measures the absorption of ultraviolet and visible light by a molecule, provides insights into the electronic transitions and conjugation within the compound. The position (λmax) and intensity of absorption bands are characteristic of a molecule's chromophores.

For this compound, the presence of the substituted benzene ring, the nitrile group, and the methylamino group would be expected to give rise to distinct absorption bands in the UV region. The auxochromic methylamino group and the chromophoric benzonitrile moiety would likely result in a bathochromic (red) shift compared to unsubstituted benzonitrile.

While specific experimental UV-Vis data for this compound is not readily found in the reviewed literature, data for related isomers such as 2-methylbenzonitrile and 4-methylbenzonitrile are available and can offer a point of comparison. nist.govnist.gov

Table 1: UV-Vis Spectroscopic Data for Related Benzonitrile Derivatives

| Compound Name | Solvent | λmax (nm) | Extinction Coefficient (ε) | Reference |

| 2-Methylbenzonitrile | Not Specified | 224, 274, 283 | Not Specified | nist.gov |

| 4-Methylbenzonitrile | Not Specified | 229, 234, 273, 281 | Not Specified | nist.gov |

| This compound | Data Not Available | Not Available | Not Available |

This table is provided for illustrative purposes based on available data for related compounds.

Mass Spectrometry Techniques (MS, HRMS, GC-MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for the analysis of volatile and semi-volatile compounds.

The exact mass of this compound has been computationally determined to be 146.084398327 Da. nih.gov This value is crucial for its identification in HRMS analysis.

While a specific experimental mass spectrum for this compound is not available, the mass spectrum of a structural isomer, 2-[(Dimethylamino)methyl]benzonitrile, is documented and shows characteristic fragmentation patterns. In a typical electron ionization (EI) mass spectrum of this compound, one would expect to observe the molecular ion peak (M+) and fragment ions resulting from the loss of functional groups, such as the methyl group or the cyano group.

Table 2: Mass Spectrometry Data for this compound and a Related Isomer

| Compound | Technique | Parameter | Value | Reference |

| This compound | Computed | Exact Mass | 146.084398327 Da | nih.gov |

| 2-[(Dimethylamino)methyl]benzonitrile | LC-ESI-QTOF MS/MS | Precursor Ion (m/z) | 161.1073 [M+H]+ | |

| Major Fragment Ions (m/z) | 116.0495, 89.0386, 58.0651, 44.0494 |

Note: The fragmentation data belongs to a structural isomer and is presented for comparative context.

Solid-State Structural Analysis: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a compound's physical and chemical properties.

As of the latest literature review, a single-crystal X-ray diffraction study for this compound has not been reported. Consequently, crystallographic data such as the crystal system, space group, and unit cell dimensions are not available.

For context, a related but structurally different compound, 2-(4-Methylphenyl)benzonitrile, has been analyzed using this method. Its crystal structure revealed an orthorhombic crystal system with specific unit cell dimensions and a dihedral angle of 44.6(7)° between the two benzene rings. This information, while not directly applicable to this compound, illustrates the type of detailed structural insights that can be gained from such an analysis.

Table 3: Crystallographic Data for a Structurally Related Compound

| Compound | 2-(4-Methylphenyl)benzonitrile |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.6726 (4) |

| b (Å) | 11.4037 (5) |

| c (Å) | 12.2426 (5) |

| V (ų) | 1071.18 (9) |

| Z | 4 |

| Reference | Not explicitly found in search results |

This data is for a different compound and is shown for illustrative purposes only.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Methyl-4-(methylamino)benzonitrile, DFT calculations offer a detailed understanding of its geometry, reactivity, and electronic characteristics.

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. Conformational analysis, the study of the energetics between different spatial arrangements (rotamers), is crucial for understanding molecular stability and reactivity. lumenlearning.com This analysis considers the spatial orientation and through-space interactions of substituents to determine the most favorable conformations. lumenlearning.com For substituted benzenes like this compound, the rotation around single bonds, such as the C-N bond of the methylamino group, gives rise to different conformers. The stability of these conformers is influenced by steric hindrance and electronic interactions between the methyl group, the amino group, and the nitrile group on the benzene (B151609) ring.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electronic properties. ossila.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. ossila.com

The energy of these orbitals and the difference between them, known as the HOMO-LUMO energy gap (ΔE), are key parameters. A small energy gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net This information is vital for predicting how a molecule will interact in chemical reactions and its potential applications in materials science, such as in organic electronics. ajchem-a.com

For this compound, the electron-donating methylamino group and the electron-withdrawing nitrile group are expected to significantly influence the energies of the frontier orbitals. The HOMO is likely to be localized on the electron-rich benzene ring and the methylamino group, while the LUMO is expected to be concentrated around the electron-deficient nitrile group. Theoretical calculations are essential to quantify the precise energies and energy gap. nih.gov

Table 1: Conceptual Frontier Molecular Orbital Properties This table is based on general chemical principles, as specific calculated values for this compound were not found in the search results.

| Parameter | Expected Characteristic | Implication |

| HOMO Energy | Relatively high | Good electron-donating capability |

| LUMO Energy | Relatively low | Good electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | Moderate | Balance of stability and reactivity |

Charge Distribution and Global Reactivity Parameters

Key global reactivity parameters include:

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution or charge transfer. Molecules with a large HOMO-LUMO gap are considered hard, while those with a small gap are soft.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge.

These parameters help in predicting the behavior of this compound in various chemical environments.

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. walshmedicalmedia.com While this compound does not exhibit the classic keto-enol tautomerism common in β-dicarbonyls, the potential for other tautomeric forms, such as those involving the nitrile group (e.g., ketenimine forms), can be investigated computationally. researchgate.net

Solvation effects, the interactions between solute and solvent molecules, can significantly influence molecular stability and tautomeric equilibrium. walshmedicalmedia.com Polar solvents may stabilize more polar tautomers through interactions like hydrogen bonding, thereby shifting the equilibrium. walshmedicalmedia.comresearchgate.net Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the presence of a solvent and calculate its effect on the relative energies and stability of different conformers or tautomers. ajchem-a.comsonar.ch Studies on related β-ketonitriles have shown that enol content tends to increase with solvent polarity. conicet.gov.ar

The intrinsic electron-donating and accepting capabilities of a molecule are determined by its electronic structure. The energy of the HOMO is directly related to the ionization potential and reflects the molecule's ability to donate an electron. ossila.com Conversely, the energy of the LUMO is related to the electron affinity and indicates its ability to accept an electron. ossila.com

In this compound, the presence of the electron-donating methylamino group enhances the electron density of the aromatic ring, making the molecule a relatively good electron donor. The electron-withdrawing nitrile group provides an electron-accepting site. DFT calculations can quantify these properties, providing a deeper understanding of its potential role in charge-transfer interactions, which are crucial in fields like organic electronics and photocatalysis.

Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule. By calculating the electron population of each atom, it is possible to identify nucleophilic and electrophilic centers. Nucleophilic sites are characterized by a surplus of electron density (negative Mulliken charge) and are prone to attack electrophiles.

For this compound, a Mulliken analysis would likely show a negative charge concentration on the nitrogen atom of the nitrile group and the nitrogen atom of the methylamino group, indicating their nucleophilic character. The carbon atom of the nitrile group and the aromatic carbons attached to the electron-withdrawing and donating groups would also exhibit distinct charge characteristics, providing a detailed map of the molecule's reactivity towards electrophilic attack.

Time-Dependent Density Functional Theory (TDDFT) for Excited States

Time-Dependent Density Functional Theory (TDDFT) has emerged as a powerful and widely-used computational method for investigating the electronic excited states of molecules. uci.eduresearchgate.netrsc.org It is an extension of ground-state Density Functional Theory (DFT) and provides a favorable balance between computational cost and accuracy for calculating properties of excited states. arxiv.org The theory is often applied in its linear-response formulation, which allows for the calculation of electronic transition energies, oscillator strengths, and other properties related to optical absorption and emission spectra. uci.edursc.orgarxiv.org This approach transforms the problem into an eigenvalue equation that can be solved to predict excited-state signatures. arxiv.org TDDFT is instrumental in understanding complex photophysical phenomena such as intramolecular charge transfer. researchgate.net

Computational studies, often on related aminobenzonitriles like 4-(dimethylamino)benzonitrile (B74231) (DMABN) and 4-aminobenzonitrile (B131773) (ABN), provide insight into the excited-state energetics of this compound (MABN). For these molecules, a key feature is the presence of two low-lying excited singlet states, often labeled S1 (Lb) and S2 (La), which have different electronic characteristics. acs.org The S1 state is typically a locally excited (LE) state, while the S2 state possesses significant charge-transfer (CT) character. acs.orgresearchgate.net

In nonpolar alkane solvents where intramolecular charge transfer (ICT) does not occur, MABN, much like DMABN and ABN, undergoes efficient thermally activated internal conversion (IC). acs.org Experimental measurements combined with theoretical analysis have been used to determine the activation energies (Ea) for various deactivation pathways from the first excited singlet state (S1). For MABN in alkane solvents, the activation energy for internal conversion (EIC) is 34.3 kJ/mol. acs.org The activation energy for intersystem crossing (EISC) is considerably smaller at 5.6 kJ/mol. acs.org These distinct energy barriers allow for the separate determination of these processes at different temperature ranges. acs.org

Table 1: Activation Energies for Excited-State Deactivation Pathways of MABN in Alkanes

| Deactivation Pathway | Activation Energy (kJ/mol) | Pre-exponential Factor (s-1) |

|---|---|---|

| Internal Conversion (IC) | 34.3 | ~5 x 1012 |

| Intersystem Crossing (ISC) | 5.6 | ~3 x 108 |

TDDFT is a standard tool for simulating and interpreting the absorption spectra of molecules like MABN and its derivatives. rsc.orgsigmaaldrich.cn These simulations help assign experimental spectral bands to specific electronic transitions. For the parent compound DMABN, the absorption spectrum is characterized by a weak, lower-energy band corresponding to the S0 → S1 (Lb, LE) transition and a more intense, higher-energy band attributed to the S0 → S2 (La, CT) transition. acs.org

Simulations of transient absorption (TA) spectra have also been performed for DMABN to resolve controversies regarding the interpretation of its complex photophysics. nih.govacs.orgresearchgate.netnih.gov These calculations can break down the total spectrum into contributions from different molecular geometries, such as twisted and planar structures, providing an unambiguous assignment of spectral signals. researchgate.netnih.gov For example, in acetonitrile (B52724), the decay of LE state absorption bands and the simultaneous rise of new excited-state absorption (ESA) bands corresponding to the ICT state can be modeled, showing maxima around 420 nm and 325 nm for the ICT state. acs.org The characteristics of these transitions are determined by the molecular orbitals involved; the S1 state often involves a transition with dominant local excitation character, while the S2 state transition possesses partial charge-transfer character from the amino donor group to the benzonitrile (B105546) acceptor moiety. acs.org

The phenomenon of intramolecular charge transfer (ICT) is a central aspect of the photophysics of this compound and related "push-pull" molecules. mdpi.com This process involves the transfer of an electron from the electron-donating amino group to the electron-accepting benzonitrile group upon photoexcitation. researchgate.netnih.gov ICT is responsible for the characteristic dual fluorescence observed for these compounds in polar solvents, where a "normal" emission from a locally excited (LE) state and an anomalous, red-shifted emission from a charge-transfer (CT) state are observed. researchgate.net Computational modeling has been essential in explaining the structural and electronic nature of the state responsible for this red-shifted emission. researchgate.netnih.gov

Several models have been proposed to describe the structural changes that facilitate the ICT process. researchgate.net

Twisted Intramolecular Charge Transfer (TICT) Model : This is the most widely accepted model. researchgate.netnih.gov It postulates that the ICT state is formed following the torsion (twisting) of the amino group to a conformation perpendicular to the plane of the phenyl ring. researchgate.netmdpi.com This rotation decouples the p-orbitals of the donor and acceptor moieties, which stabilizes the charge-separated state. rsc.org

Planar Intramolecular Charge Transfer (PICT) Model : This model suggests that charge transfer can occur in a planar or near-planar geometry, driven by vibronic interactions in the Franck-Condon region. researchgate.netnih.gov

Wagging Motion : The role of the wagging angle (pyramidalization) of the amino group has also been investigated. nih.gov However, calculations have shown that while this motion occurs, it is unable to induce the significant charge separation required for the ICT state, thus favoring the TICT model. nih.gov

Rehybridized Intramolecular Charge Transfer (RICT) Model : This model involves bending of the nitrile group, leading to a πσ*CN state. researchgate.net

Theoretical studies often construct potential energy surfaces along the twisting (θ) and wagging (δ) coordinates of the amino group to map the transition from the LE state to the ICT state. nih.gov

The twisting motion of the methylamino group around the C-N bond is considered the primary reaction coordinate for the formation of the ICT state in MABN, as established by extensive studies on DMABN. researchgate.netnih.govrsc.org Upon excitation to the S1 or S2 state, the molecule can relax along this torsional coordinate. Theoretical calculations, such as those using multireference configuration interaction (MRCI) methods, have been employed to find the minimum on the crossing seam (MXS) between the LE and CT potential energy surfaces. researchgate.net For DMABN, this critical point, which facilitates the efficient population of the CT state, has been found at a twisting angle of approximately 50°. researchgate.net High-resolution fluorescence excitation spectra of DMABN have experimentally confirmed that the excited S1 state is more twisted (around 25°) and pyramidalized than the ground state, supporting the role of these structural dynamics in the charge transfer process. nih.gov

The process of intramolecular charge transfer in this class of molecules occurs on an extremely fast timescale. nih.gov Experimental techniques like femtosecond transient absorption and picosecond time-correlated single photon counting have been used to probe these dynamics. nih.govacs.org

For the closely related DMABN in the polar solvent acetonitrile, the ICT reaction is characterized by several time constants. nih.govnih.govacs.org The quenching of the fluorescence from the locally excited (LE) state and the corresponding rise of the ICT state absorption occur with a characteristic time of about 4.1 ps at room temperature. nih.govacs.org More detailed studies using highly time-resolved fluorescence spectra have revealed a multi-faceted dynamic, with components occurring nearly instantaneously (<30 fs), at 160 fs, and at 3.3 ps. nih.gov These dynamics are thought to represent the formation of a partially twisted ICT state within a few hundred femtoseconds, followed by further relaxation to the fully twisted ICT state on the picosecond timescale. nih.gov These ultrafast dynamics are crucial for understanding the efficiency of charge separation in various applications. nrel.govnih.govnih.govrug.nl

Modeling of Intramolecular Charge Transfer (ICT) Processes

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in the crystalline state is governed by a complex interplay of intermolecular forces. Understanding these interactions is crucial for predicting and controlling the solid-state properties of a material.

Hirshfeld surface analysis is a valuable method for visualizing and quantifying intermolecular interactions within a crystal lattice. It maps the electron distribution of a molecule in a crystal, providing a graphical representation of close contacts with neighboring molecules. The surface is colored to indicate different types of interactions and their relative strengths.

These findings suggest that for this compound, a detailed Hirshfeld analysis would likely highlight the importance of hydrogen bonding involving the methylamino group and van der Waals interactions involving the aromatic rings and methyl groups in stabilizing the crystal structure. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative breakdown of these interactions.

Table 1: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis of Structurally Similar Compounds

| Intermolecular Contact | Contribution (%) in (E)-2-{[(3-chloro-4-methyl-phen-yl)imino]-meth-yl}-4-methyl-phenol nih.gov | Contribution (%) in a 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile derivative nih.gov |

| H···H | 43.8 | 39.2 |

| C···H/H···C | 26.7 | 27.1 |

| N···H/H···N | - | 16.0 |

| O···H/H···O | - | 8.3 |

| C···C | - | 6.2 |

Note: This table presents data for analogous compounds to illustrate the types of intermolecular contacts and their typical contributions as determined by Hirshfeld surface analysis. The specific values for this compound may differ.

Hydrogen bonds are among the strongest intermolecular interactions and play a pivotal role in determining the supramolecular architecture of crystalline solids. In this compound, the secondary amine (N-H) group can act as a hydrogen bond donor, while the nitrogen atom of the nitrile group (C≡N) can serve as a hydrogen bond acceptor.

The interplay between the donor and acceptor capabilities of the methylamino and nitrile groups in this compound is expected to lead to the formation of specific hydrogen bonding motifs that are fundamental to its solid-state structure.

Advanced Quantum Chemical Models (e.g., MRCI, ADC(2), Coupled-Cluster Methods)

To gain a deeper understanding of the electronic structure and excited-state properties of molecules like this compound, advanced quantum chemical models are employed. These methods provide a more accurate description of electron correlation effects, which are crucial for describing phenomena such as intramolecular charge transfer (ICT).

While specific calculations using these high-level methods for this compound were not found, extensive research on the closely related molecule 4-(N,N-dimethylamino)benzonitrile (DMABN) offers significant insights. researchgate.netnih.govacs.org These studies utilize methods like multireference configuration interaction (MRCI) and the second-order algebraic diagrammatic construction (ADC(2)) to investigate the structural and electronic dynamics that lead to dual fluorescence, a phenomenon involving a locally excited (LE) state and an intramolecular charge transfer (ICT) state. researchgate.net

MRCI calculations on DMABN have been used to explore the potential energy surfaces of the ground and excited states, identifying the minimum energy crossing points between different electronic states. researchgate.net For DMABN, these calculations have shown that the twisting of the dimethylamino group plays a crucial role in the non-radiative decay processes between excited states. researchgate.net

The ADC(2) method has also been instrumental in studying the excited states of DMABN, helping to elucidate the role of different types of excited states, such as ππ* and πσ* states. researchgate.net Coupled-cluster methods, such as CCSD(T), are considered the "gold standard" for calculating accurate energies for molecules where a single-reference description is appropriate. nih.gov These methods have been used to benchmark the results of other computational approaches for reactions involving related species. nih.gov

These advanced computational models could be applied to this compound to predict its photophysical properties, including absorption and emission spectra, and to understand the mechanisms of any potential ICT processes. The presence of the electron-donating methylamino group and the electron-withdrawing nitrile group on the benzene ring makes this an interesting system for such investigations.

Reaction Mechanisms and Chemical Dynamics

Fundamental Reaction Types

The interplay of the electron-donating methylamino group and the electron-withdrawing nitrile group on the benzene (B151609) ring dictates the molecule's reactivity in various fundamental organic reactions.

The methylamino group of 2-Methyl-4-(methylamino)benzonitrile is susceptible to oxidation. A common transformation for aromatic amines is the oxidation of the amino group to a nitro group. While direct oxidation of the secondary amine can be complex, a related transformation involves the oxidation of the primary amine precursor, 4-amino-2-methylbenzonitrile. Reagents such as sodium perborate (B1237305) in acetic acid are effective for converting aromatic amines with electron-withdrawing substituents into their corresponding nitro compounds. chemicalbook.com For instance, 4-aminobenzonitrile (B131773) can be oxidized to 4-nitrobenzonitrile (B1214597) in high yield using this method. chemicalbook.com It is plausible that similar conditions could oxidize the methylamino group of the target compound to a nitro group, yielding 2-methyl-4-(N-methyl-N-nitroso)benzonitrile or further oxidized products.

Furthermore, the methyl group on the aromatic ring can also be a site for oxidation, although this typically requires vigorous conditions. For example, the methyl group of 4-nitro-o-xylene can be oxidized to a carboxylic acid using oxidizing agents like dilute nitric acid in the presence of a free radical initiator and a phase transfer catalyst, to produce 2-methyl-4-nitrobenzoic acid. google.comchemicalbook.com

| Reactant | Oxidizing Agent | Product |

| 4-Aminobenzonitrile | Sodium perborate/Acetic Acid | 4-Nitrobenzonitrile chemicalbook.com |

| 4-Nitro-o-xylene | Dilute Nitric Acid | 2-Methyl-4-nitrobenzoic acid google.comchemicalbook.com |

The nitrile functionality and a potential nitro group (formed via oxidation) are the primary sites for reduction in this compound. The selective reduction of a nitro group in the presence of a nitrile is a well-established transformation in organic synthesis. Several reagents can achieve this chemoselectively.

One of the most effective methods for reducing an aromatic nitro group while leaving a nitrile group intact is the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethanol (B145695) or ethyl acetate. stackexchange.com This method is known to be mild and compatible with various other functional groups. stackexchange.com Other metal-based reductions, such as using iron (Fe) or zinc (Zn) in the presence of an acid, are also common for converting nitro groups to amines. masterorganicchemistry.com

Catalytic hydrogenation can also be employed, although the choice of catalyst is crucial to avoid the reduction of the nitrile group. While palladium on carbon (Pd/C) is a common hydrogenation catalyst, it can sometimes reduce nitriles. commonorganicchemistry.com A more selective catalyst for nitro group reduction in the presence of a nitrile is often platinum on carbon (Pt/C) under low hydrogen pressure. stackexchange.com

| Functional Group to be Reduced | Reducing Agent/Catalyst | Resulting Functional Group |

| Nitro | SnCl₂·2H₂O | Amine stackexchange.com |

| Nitro | Fe/H⁺ | Amine masterorganicchemistry.com |

| Nitro | Zn/H⁺ | Amine masterorganicchemistry.com |

| Nitro | H₂/Pt/C | Amine stackexchange.com |

The nitrogen atom of the methylamino group in this compound possesses a lone pair of electrons, making it nucleophilic and susceptible to substitution reactions, most notably N-alkylation. This reaction involves the treatment of the secondary amine with an alkylating agent, such as an alkyl halide, to form a tertiary amine.

General methods for the N-alkylation of amines are well-documented. For instance, the reaction can be carried out using an alkyl halide in the presence of a base to neutralize the hydrogen halide formed during the reaction. mdpi.com Reductive amination, where an amine reacts with a carbonyl compound in the presence of a reducing agent, is another common strategy for N-alkylation. More specifically, nitriles themselves can act as alkylating agents for amines under catalytic hydrogenation conditions, leading to the formation of secondary or tertiary amines. rsc.org

These methods can be applied to this compound to introduce a second alkyl group on the nitrogen atom, leading to the formation of a tertiary amine. The choice of reagents and conditions would determine the efficiency and selectivity of the reaction.

The nitrile group (-C≡N) of this compound can be hydrolyzed to a carboxylic acid group (-COOH) under either acidic or basic conditions. ncert.nic.in This reaction proceeds through an amide intermediate.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, such as sulfuric acid or hydrochloric acid, and heat, the nitrile is protonated, which activates it towards nucleophilic attack by water. rsc.org The reaction first forms an amide (2-methyl-4-(methylamino)benzamide), which is then further hydrolyzed to the corresponding carboxylic acid (2-methyl-4-(methylamino)benzoic acid) and an ammonium (B1175870) salt. tardigrade.inyoutube.com

Base-Catalyzed Hydrolysis: Under basic conditions, for example, by heating with an aqueous solution of sodium hydroxide (B78521), the hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile. researchgate.net This initially forms an imidic acid, which tautomerizes to an amide. rsc.org Continued heating in the basic solution hydrolyzes the amide to the carboxylate salt (sodium 2-methyl-4-(methylamino)benzoate) and ammonia (B1221849) gas. ncert.nic.in Acidification of the reaction mixture is then required to protonate the carboxylate and obtain the free carboxylic acid.

Photoreactivity and Excited-State Dynamics

The photophysical and photochemical behavior of this compound is of significant interest due to its structural similarity to benchmark molecules used in the study of photoinduced charge transfer phenomena.

Photoinduced Charge Transfer (ICT) Mechanisms

Molecules containing an electron-donating group and an electron-accepting group attached to a π-system, such as this compound, often exhibit photoinduced intramolecular charge transfer (ICT). The paradigm for this process is 4-(dimethylamino)benzonitrile (B74231) (DMABN), which displays dual fluorescence in polar solvents. acs.org Upon photoexcitation, the molecule is initially in a locally excited (LE) state. In a polar solvent, it can then relax to a lower-energy, highly polar charge-transfer (ICT) state, which is characterized by a significant separation of charge between the donor (amino) and acceptor (nitrile) groups. This results in two distinct fluorescence bands.

While direct studies on this compound are scarce, extensive research on the closely related 4-(methylamino)benzonitrile (B1588828) (MABN) and DMABN provides a strong basis for understanding its behavior. nih.govnih.gov Upon photoexcitation of DMABN in a polar solvent like acetonitrile (B52724), it can form MABN as a photoproduct. nih.gov The kinetics of the ICT reaction in DMABN have been studied in detail, revealing activation barriers for the forward and backward reactions between the LE and ICT states. stackexchange.comnih.gov

For this compound, the presence of the ortho-methyl group is expected to influence the ICT process. This steric hindrance could affect the planarity of the molecule and the rotational dynamics of the methylamino group, which are thought to be crucial for the formation of the ICT state in some models (Twisted Intramolecular Charge Transfer - TICT model). Studies on similarly substituted molecules, such as 4-amino-3-methyl benzoic acid methyl ester, which also exhibits dual fluorescence, support the occurrence of ICT in this class of compounds. ias.ac.in The investigation of such molecules helps in understanding the fundamental processes of charge separation, which is relevant in fields like solar energy conversion and molecular electronics. nih.gov

| Compound | Phenomenon | Key Features |

| 4-(Dimethylamino)benzonitrile (DMABN) | Dual Fluorescence (LE and ICT emission) | Paradigm for ICT studies; formation of a polar charge-transfer state in polar solvents. acs.org |

| 4-(Methylamino)benzonitrile (MABN) | Fluorescence, Photoproduct of DMABN | Its fluorescence can interfere with the study of DMABN's LE emission. nih.govnih.gov |

| 4-Amino-3-methyl benzoic acid methyl ester | Dual Fluorescence | Demonstrates that a similar substitution pattern allows for ICT. ias.ac.in |

Fluorescence Quenching and Emission Behavior

The fluorescence properties of aminobenzonitriles are a key area of study, with much of the foundational research conducted on analogues such as 4-(dimethylamino)benzonitrile (DMABN) and 4-(methylamino)benzonitrile (MABN). In polar solvents, these molecules can exhibit dual fluorescence, which is attributed to the existence of both a locally excited (LE) state and a twisted intramolecular charge transfer (TICT) state. The LE state is the initially formed excited state, while the TICT state is a more polar, charge-separated state formed through conformational changes. The emission from the TICT state is highly sensitive to the polarity of the solvent. rsc.org

For MABN, which serves as a close structural analogue for this compound, the fluorescence quantum yield and decay time are strongly dependent on temperature. In non-polar solvents like n-hexadecane, the fluorescence decay time of MABN decreases significantly as the temperature increases. This phenomenon is accompanied by a sharp drop in the fluorescence quantum yield. acs.org This behavior is indicative of efficient non-radiative decay pathways becoming more prominent at higher temperatures, which effectively quenches the fluorescence.

In the case of DMABN in acetonitrile, the fluorescence from the LE state is significantly quenched. nih.gov This quenching is a result of the rapid conversion to the ICT state. The study of DMABN also highlights that photoproducts, such as MABN, can interfere with fluorescence measurements as their emission spectra can overlap. nih.gov

| Temperature (°C) | Fluorescence Decay Time (τ) (ns) | Fluorescence Quantum Yield (Φf) |

|---|---|---|

| 25 | Data not available for MABN, but for the similar DMABN, τ is 3.43 ns and Φf is 0.14 | Data not available for MABN, but for the similar DMABN, τ is 3.43 ns and Φf is 0.14 |

| 125+ | Decreases significantly | Decreases significantly |

| 284 | Data not available for MABN, but for the similar DMABN, τ is 0.163 ns and Φf is 0.006 | Data not available for MABN, but for the similar DMABN, τ is 0.163 ns and Φf is 0.006 |

This table illustrates the general trend of decreasing fluorescence decay time and quantum yield with increasing temperature for aminobenzonitriles in alkane solvents, based on data for MABN and DMABN. acs.org

Kinetics of Excited-State Processes

The kinetics of excited-state processes in aminobenzonitriles are complex and have been extensively studied, primarily using molecules like DMABN and MABN as models. Upon photoexcitation, these molecules transition from the ground state to a locally excited (LE) state. In polar solvents, the LE state can then undergo a fast intramolecular charge transfer (ICT) reaction to form a more stable, twisted intramolecular charge transfer (TICT) state. nih.gov

For DMABN in acetonitrile, the kinetics of the LE to ICT conversion have been determined through picosecond time-correlated single photon counting and femtosecond transient absorption measurements. The forward reaction from the LE to the ICT state is associated with an activation barrier, and the process is characterized by double-exponential fluorescence decays, which is typical for a two-state reaction. nih.gov The quenching of the LE state and the rise of the ICT state occur on a picosecond timescale. For DMABN in acetonitrile at 25°C, this characteristic time is 4.1 ps. nih.gov

Theoretical studies on DMABN have further elucidated the roles of different excited states. The initial photoexcitation is to the bright S2(¹Lₐ) state, which then undergoes ultrafast relaxation to the CT and ¹L♭-type S₁ states. acs.org The subsequent relaxation processes involve transitions to lower-lying triplet states and potential decomposition. acs.org

Influence of Solvent Polarity on Reaction Dynamics

Solvent polarity has a profound effect on the reaction dynamics of aminobenzonitriles. The dual fluorescence observed in compounds like DMABN is a direct consequence of the stabilization of the highly polar twisted intramolecular charge transfer (TICT) state by polar solvents. rsc.org In non-polar solvents, typically only the emission from the locally excited (LE) state is observed.

The driving force for the LE to TICT reaction increases with increasing solvent polarity. This is because polar solvents can better solvate and stabilize the charge-separated TICT state, thus lowering its energy relative to the LE state. rsc.org The dynamics of solvation itself, meaning how quickly the solvent molecules can reorganize around the newly formed excited state, can also play a critical role in the reaction kinetics. nih.gov

Studies on DMABN have shown that the basicity of the solvent can also influence the photophysical processes. In some solvents, DMABN can form complexes that hinder the charge transfer process. researchgate.net Furthermore, the solvent can influence the formation of photoproducts; for instance, the irradiation of DMABN can lead to the formation of MABN, and the efficiency of this process appears to be dependent on the solvent's basicity. researchgate.net

| Solvent Type | Observed Emission | Underlying Process |

|---|---|---|

| Non-polar (e.g., n-hexane) | Single emission band (LE) | The TICT state is not sufficiently stabilized. |

| Polar (e.g., acetonitrile) | Dual emission bands (LE and TICT) | The polar environment stabilizes the TICT state, allowing for its formation and subsequent emission. |

This table summarizes the general influence of solvent polarity on the emission behavior of aminobenzonitriles. rsc.orgnih.gov

Chemical Interactions and Modulatory Effects

Inhibition of Amine Reaction Rates (as a chemical phenomenon)

While the excited-state dynamics of this compound are a primary focus, its potential to modulate chemical reactions is also of interest. There is limited direct research on the inhibitory effects of this specific compound on general amine reactions. However, related studies on the reactions of benzonitriles provide some context. For example, the reaction of ((2-(dimethylamino)ethyl)methylamino)lithium with benzonitrile (B105546) leads to the formation of a stable tetrameric α-amino lithium imide. acs.org The stability of this complex limits the cyclotrimerization of the benzonitrile. acs.org This suggests that benzonitrile derivatives, through the formation of stable intermediates, can influence the course and rate of certain reactions involving amines and organometallic reagents. The specific inhibitory or catalytic properties of this compound in a broader range of amine reactions remain an area for further investigation.

Thermally Activated Processes

In addition to solvent-driven dynamics, thermally activated processes play a crucial role in the deactivation of the excited states of aminobenzonitriles. For MABN and the related DMABN and 4-aminobenzonitrile (ABN) in alkane solvents, an efficient thermally activated internal conversion (IC) process has been identified. acs.org

This IC process becomes the dominant deactivation pathway for the first excited singlet state (S₁) at elevated temperatures (above 125 °C for MABN and ABN). acs.org As the temperature increases, the rate of this non-radiative decay channel increases, leading to a decrease in both fluorescence and intersystem crossing (ISC) to the triplet state. For instance, with DMABN in n-hexadecane, as the temperature rises from 18 °C to 287 °C, the internal conversion yield increases dramatically from 0.04 to 0.95, while the fluorescence quantum yield drops from 0.15 to 0.005. acs.org

The activation energies for this thermally activated internal conversion are similar for DMABN, MABN, and ABN in alkane solvents, suggesting a common mechanistic feature. acs.org Importantly, this thermally activated IC is not mechanistically related to the intramolecular charge transfer (ICT) process, as ICT does not occur for these molecules in non-polar alkane solvents. acs.org

| Compound | Internal Conversion (IC) Activation Energy (E_IC) (kJ/mol) | Intersystem Crossing (ISC) Activation Energy (E_ISC) (kJ/mol) |

|---|---|---|

| 4-(Dimethylamino)benzonitrile (DMABN) | 31.3 | 3.9 |

| 4-(Methylamino)benzonitrile (MABN) | 34.3 | 5.6 |

| 4-Aminobenzonitrile (ABN) | 34.8 | 5.6 |

This table presents the activation energies for internal conversion and intersystem crossing for MABN and related compounds in alkane solvents. The significantly higher activation energy for IC compared to ISC indicates that IC is a thermally activated process that becomes more significant at higher temperatures. acs.org

Structure Electronic Property Relationships

Influence of Substituent Position on Electronic Distribution

The electronic distribution in an aminobenzonitrile is primarily dictated by the interplay between the electron-donating amino group and the electron-withdrawing nitrile group. In 2-Methyl-4-(methylamino)benzonitrile, the methylamino group at the C4 position donates electron density into the π-system of the benzene (B151609) ring, while the cyano group at the C1 position withdraws it. This creates a polarized ground state.

The key structural feature of this molecule is the methyl group at the C2 position, which is ortho to the cyano group. This substitution gives rise to the "ortho effect," where the substituent's proximity to the primary functional group (in this case, the nitrile) induces effects not observed in the meta and para isomers. wikipedia.org Studies on various ortho-substituted benzonitriles have shown that this effect, while smaller than in systems like benzoic acids, is not negligible and can be attributed to steric interactions. wikipedia.orgcas.cz In the case of this compound, the ortho-methyl group can cause steric hindrance that may lead to a slight twisting of the cyano group out of the plane of the benzene ring. This can subtly alter the π-conjugation and, consequently, the electronic distribution compared to its non-ortho-methylated counterpart, 4-(methylamino)benzonitrile (B1588828) (MABN).

Table 1: Comparison of Substituent Effects on Electronic Properties

Compound Key Substituents Expected Influence on Electronic Distribution This compound -NHCH₃ (para to -CN)

-CH₃ (ortho to -CN) Strong donor-acceptor polarization. The ortho-methyl group introduces steric strain, potentially disrupting the planarity and conjugation of the -CN group with the ring. This can impact the ground-state dipole moment and the energy of molecular orbitals. wikipedia.org 4-(Methylamino)benzonitrile (MABN) -NHCH₃ (para to -CN) Strong donor-acceptor polarization with a more planar system compared to the ortho-methylated analogue. This allows for more effective conjugation between the -CN group and the aromatic ring. cas.cz 2-(Methylamino)benzonitrile -NHCH₃ (ortho to -CN) The direct ortho placement of the donor and acceptor groups leads to significant steric and electronic interactions, including potential intramolecular hydrogen bonding, which drastically alters electronic properties compared to the para-substituted isomer. wikipedia.org

Correlation between Molecular Structure and Photophysical Behavior